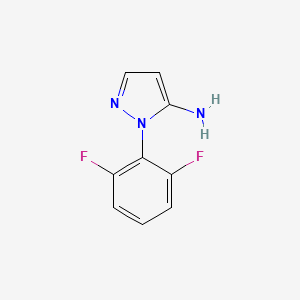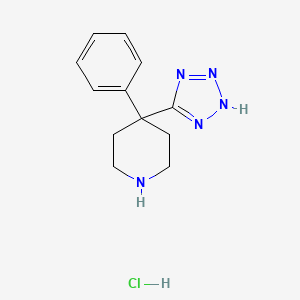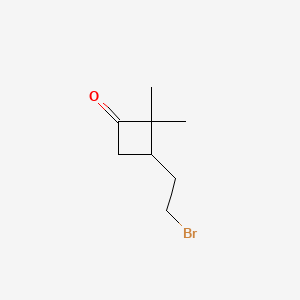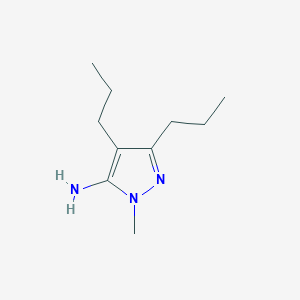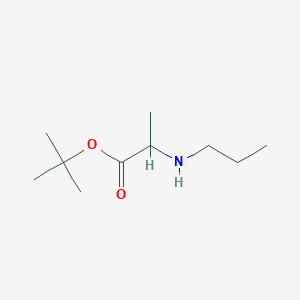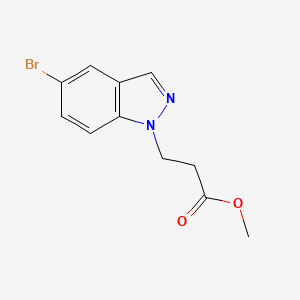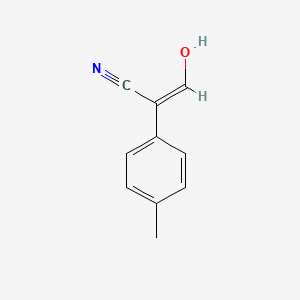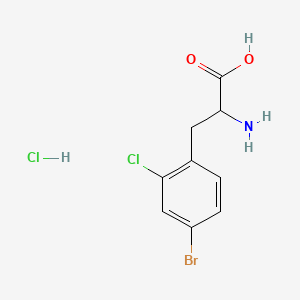
2-Amino-3-(4-bromo-2-chlorophenyl)propanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, phenylalanine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring.
Amination: The brominated and chlorinated intermediate is then subjected to amination to introduce the amino group at the alpha position of the propanoic acid moiety.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino and carboxyl groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are typical.
Major Products Formed
The major products formed from these reactions include substituted phenylalanine derivatives, oxidized or reduced amino acids, and biaryl compounds.
科学研究应用
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of the bromine and chlorine atoms on the phenyl ring can enhance its binding affinity to certain enzymes and receptors. The amino and carboxyl groups allow the compound to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-amino-3-(4-chlorophenyl)propanoic acid
- 2-amino-3-(4-bromophenyl)propanoic acid
- 2-amino-3-(2-chlorophenyl)propanoic acid
Uniqueness
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.
属性
分子式 |
C9H10BrCl2NO2 |
|---|---|
分子量 |
314.99 g/mol |
IUPAC 名称 |
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9BrClNO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H |
InChI 键 |
FAJXYDKSXXVJRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)Cl)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


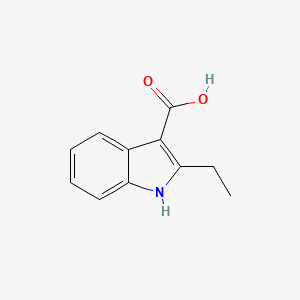
![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)
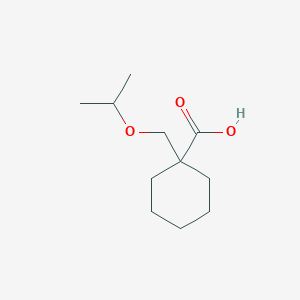
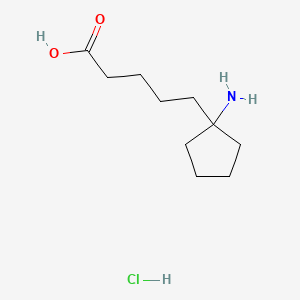
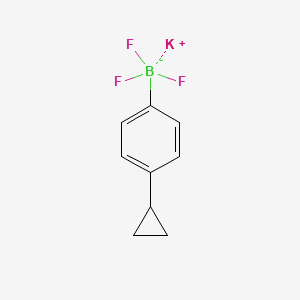
![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)

